molecular formula C19H17N5OS B12362205 N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B12362205
M. Wt: 363.4 g/mol
InChI Key: QGFYENXFCHRFJF-FSJBWODESA-N
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Description

N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a complex organic compound that features a benzimidazole moiety, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the reaction of 1-(1H-benzimidazol-2-yl)-2-bromoethanone with 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The thiazole ring may also contribute to the compound’s biological activity by interacting with metal ions and other cofactors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is unique due to its combination of benzimidazole and thiazole rings, which confer a broad spectrum of biological activities.

Properties

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C19H17N5OS/c1-12(18-20-15-5-3-4-6-16(15)21-18)23-24-19-22-17(11-26-19)13-7-9-14(25-2)10-8-13/h3-11H,1-2H3,(H,20,21)(H,22,24)/b23-12+

InChI Key

QGFYENXFCHRFJF-FSJBWODESA-N

Isomeric SMILES

C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)OC)/C3=NC4=CC=CC=C4N3

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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